3,5-Dibromo-2,6-difluorophenylacetonitrile
Overview
Description
3,5-Dibromo-2,6-difluorophenylacetonitrile is an organic compound with the molecular formula C8H3Br2F2N It is characterized by the presence of bromine, fluorine, and nitrile functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,6-difluorophenylacetonitrile typically involves the bromination and fluorination of a phenylacetonitrile precursor. One common method includes the following steps:
Bromination: The starting material, 2,6-difluorophenylacetonitrile, is subjected to bromination using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2,6-difluorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups.
Reduction: 3,5-Dibromo-2,6-difluorophenylamine.
Oxidation: 3,5-Dibromo-2,6-difluorobenzoic acid.
Scientific Research Applications
3,5-Dibromo-2,6-difluorophenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,6-difluorophenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2,6-difluorobenzonitrile
- 3,5-Dibromo-2,6-difluorophenylamine
- 3,5-Dibromo-2,6-difluorobenzoic acid
Uniqueness
3,5-Dibromo-2,6-difluorophenylacetonitrile is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties The nitrile group adds further versatility, allowing for various chemical transformations
Properties
IUPAC Name |
2-(3,5-dibromo-2,6-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVGSBSSVKRBJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CC#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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